2-(1-(Diethoxymethyl)cyclopropyl)oxirane
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Overview
Description
2-(1-(Diethoxymethyl)cyclopropyl)oxirane is an organic compound that features a cyclopropyl group attached to an oxirane ring. This compound is of interest due to its unique structure, which combines the strained three-membered rings of both cyclopropane and oxirane. These strained rings often impart unique reactivity and properties to the compound, making it valuable in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Diethoxymethyl)cyclopropyl)oxirane typically involves the formation of the cyclopropyl group followed by the introduction of the oxirane ring. One common method involves the reaction of 2-phenyl-gem-dichlorocyclopropane with ethyl alcohol in the presence of a solid alkali to form phenylacrolein diethyl acetal. This intermediate can then undergo dichlorocarbenation and transacetalization with ethylene glycol to form the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of cyclopropane and oxirane synthesis can be applied, often involving the use of high-pressure reactors and specialized catalysts to achieve the desired transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(1-(Diethoxymethyl)cyclopropyl)oxirane can undergo various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The cyclopropyl group can be reduced to form more stable alkanes.
Substitution: Both the oxirane and cyclopropyl rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Diols and other oxygenated products.
Reduction: Alkanes and other reduced hydrocarbons.
Substitution: Various substituted cyclopropyl and oxirane derivatives.
Properties
Molecular Formula |
C10H18O3 |
---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
2-[1-(diethoxymethyl)cyclopropyl]oxirane |
InChI |
InChI=1S/C10H18O3/c1-3-11-9(12-4-2)10(5-6-10)8-7-13-8/h8-9H,3-7H2,1-2H3 |
InChI Key |
CORHCIFNPPOCRH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1(CC1)C2CO2)OCC |
Origin of Product |
United States |
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